Norleual

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

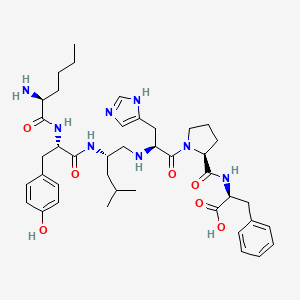

C41H58N8O7 |

|---|---|

分子量 |

774.9 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33-,34-,35-,36-/m0/s1 |

InChIキー |

LOHDEFSMLITXTG-VCAFKBFISA-N |

異性体SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N |

正規SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norleual

For Researchers, Scientists, and Drug Development Professionals

Abstract: Norleual, an angiotensin IV analog, has emerged as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential. Quantitative data are summarized, key experimental protocols are outlined, and signaling pathways are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, with the systematic name Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic peptide analog of angiotensin IV.[1] While initially investigated in the context of the AT4 receptor, subsequent research has revealed its potent inhibitory effects on the HGF/c-Met signaling axis.[1] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand HGF, triggers a cascade of cellular processes including proliferation, migration, invasion, and angiogenesis.[1] Dysregulation of the HGF/c-Met pathway is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention.[1] this compound demonstrates high-affinity binding to c-Met, effectively blocking HGF-mediated signaling and subsequent cellular responses.[1][2]

Mechanism of Action: Inhibition of the HGF/c-Met Pathway

The primary mechanism of action of this compound is the competitive inhibition of HGF binding to its receptor, c-Met.[1] This action prevents the activation of the c-Met receptor tyrosine kinase and the subsequent downstream signaling cascades.

2.1. Direct Competition with HGF for c-Met Binding

Radioligand binding assays have demonstrated that this compound competes with HGF for binding to the c-Met receptor in mouse liver membranes with high affinity.[1] This direct competition prevents the conformational changes in c-Met necessary for its dimerization and autophosphorylation, which are the initial steps in signal transduction.

2.2. Attenuation of Downstream Signaling Pathways

By inhibiting c-Met activation, this compound effectively attenuates the phosphorylation of key downstream signaling molecules. This includes the inhibition of the Ras/MEK/Erk pathway, which is crucial for HGF-stimulated cell proliferation.[1] Furthermore, this compound has been shown to significantly reduce HGF-dependent phosphorylation of c-Met and Gab1, and to disrupt the association between Gab1 and c-Met in HEK293 cells.[2]

References

Norleual: A Potent Inhibitor of the HGF/c-Met Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual is a synthetic peptide analog of Angiotensin IV that has been identified as a highly potent and selective competitive inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. By blocking the binding of HGF to its receptor, c-Met, this compound effectively abrogates downstream signaling cascades that are crucial for cell proliferation, migration, invasion, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its evaluation, and its potential as a therapeutic agent in cancer and other diseases characterized by dysregulated HGF/c-Met signaling.

Physicochemical Properties

This compound is a custom-synthesized peptide with specific chemical characteristics that are vital for its biological activity.

| Property | Value | Reference |

| CAS Number | 334994-34-2 | [1] |

| Molecular Formula | C41H58N8O7 | [1] |

| Molecular Weight | 774.95 g/mol | [1] |

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the HGF/c-Met signaling axis. This pathway plays a critical role in various cellular processes, and its aberrant activation is a hallmark of many cancers.

Competitive Inhibition of HGF Binding

This compound directly competes with HGF for binding to the c-Met receptor. It exhibits a high affinity for c-Met, with a reported half-maximal inhibitory concentration (IC50) in the picomolar range.[1] This competitive binding prevents the HGF-induced dimerization and autophosphorylation of the c-Met receptor, which is the initial and critical step in pathway activation.[1]

Inhibition of Downstream Signaling

By preventing c-Met activation, this compound effectively blocks the downstream signaling cascades. A key pathway inhibited by this compound is the Ras/MEK/Erk (MAPK) pathway.[1] This pathway is essential for transmitting signals from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in cell proliferation, survival, and differentiation. The inhibition of this pathway is a primary contributor to the anti-proliferative effects of this compound.[1]

Anti-Angiogenic Activity

A significant consequence of HGF/c-Met inhibition by this compound is its potent anti-angiogenic activity.[1] The HGF/c-Met pathway is a known regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking this pathway, this compound can inhibit the formation of new blood vessels, thereby restricting tumor nutrient supply and growth.[1]

Independence from IRAP

Historically, Angiotensin IV analogs were thought to exert their effects through the inhibition of insulin-responsive aminopeptidase (IRAP). However, studies have demonstrated that this compound's biological activities, particularly its effects on the HGF/c-Met system, are observed in cells that do not express IRAP, suggesting a mechanism of action that is independent of this enzyme.[1]

Signaling Pathway Diagram

Caption: this compound competitively inhibits HGF binding to c-Met, blocking downstream signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the c-Met receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line expressing the c-Met receptor.

-

Incubation: Incubate the membranes with a constant concentration of radiolabeled HGF (e.g., ¹²⁵I-HGF) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled HGF against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled HGF, is then determined.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on HGF-stimulated cell proliferation.

Methodology:

-

Cell Seeding: Seed cells (e.g., MDCK cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Starve the cells in a serum-free medium and then treat them with HGF in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control (HGF-treated cells without this compound) to determine the percentage of inhibition of cell proliferation.

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the inhibitory effect of this compound on HGF-induced cell migration and invasion.

Methodology:

-

Chamber Setup: Use a 24-well plate with Transwell inserts (8 µm pore size). For invasion assays, the inserts are pre-coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Seed cells in the upper chamber in a serum-free medium, with or without this compound.

-

Chemoattractant: Add a medium containing HGF as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 12-24 hours).

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the number of stained cells under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This in vivo model is used to evaluate the anti-angiogenic potential of this compound.

Methodology:

-

Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.

-

Window Creation: Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Sample Application: Place a sterile filter paper disc or a carrier containing this compound onto the CAM.

-

Incubation: Reseal the window and incubate the eggs for another 2-3 days.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation around the applied sample. Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to a control.

Western Blotting for c-Met Phosphorylation

This technique is used to confirm that this compound inhibits the HGF-induced phosphorylation of the c-Met receptor.

Methodology:

-

Cell Treatment: Treat cells with HGF in the presence or absence of this compound for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Analysis: Compare the intensity of the p-c-Met band in the this compound-treated samples to the HGF-stimulated control. A loading control (e.g., total c-Met or a housekeeping protein like GAPDH) should be used to ensure equal protein loading.

Experimental Workflow Diagrams

Caption: Workflow for assessing this compound's effect on cell proliferation.

Caption: Workflow for detecting c-Met phosphorylation via Western Blot.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for diseases driven by the HGF/c-Met pathway. Its high potency and specific mechanism of action make it an ideal compound for studying the intricate roles of HGF/c-Met signaling in both normal physiology and disease. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted activities of this compound and to explore its full therapeutic potential. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective treatments for patients.

References

The Role of N-Acetyl-Leu-Leu-norleucinal (Norleual) as a Calpain Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] This has led to significant interest in the development of calpain inhibitors as potential therapeutic agents. Among these, N-Acetyl-Leu-Leu-norleucinal, often referred to as Calpain Inhibitor I or simply Norleual in this context, has emerged as a widely used tool for studying the physiological and pathological roles of calpains. This technical guide provides an in-depth overview of this compound's function as a calpain inhibitor, its mechanism of action, and experimental protocols for its application.

Mechanism of Action

N-Acetyl-Leu-Leu-norleucinal is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of calpains.[3] Its mechanism of action involves the formation of a reversible covalent bond between the aldehyde group of the inhibitor and the active site cysteine residue of the calpain enzyme.[1] This interaction blocks the catalytic activity of the protease, preventing it from cleaving its substrates. While it is a potent inhibitor of calpain I and calpain II, it's important to note that it can also inhibit other cysteine proteases like cathepsins B and L, although generally to a lesser extent. The lack of a charged residue and its low molecular weight contribute to its membrane permeability, allowing it to be used in cell-based assays.

Quantitative Data on Inhibitory Activity

The inhibitory potency of N-Acetyl-Leu-Leu-norleucinal against different calpain isoforms is a critical parameter for its effective use in research. The following table summarizes the available quantitative data.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| N-Acetyl-Leu-Leu-norleucinal | Calpain I | 0.12 - 0.23 µM | 0.05 µM | A strong, competitive inhibitor. The IC50 value is for 0.02 U of platelet calpain. The working concentration for half-maximal inhibition of calpain I is suggested to be around 17 µg/ml (approximately 44 µM). |

| N-Acetyl-Leu-Leu-norleucinal | Calpain II | Not specified | Less potent than against Calpain I | Calpain II is inhibited to a lesser extent than calpain I. |

| N-Acetyl-Leu-Leu-norleucinal | Cathepsin B | Strong inhibition | Not specified | Also a strong inhibitor of papain and cathepsin L. |

| N-Acetyl-Leu-Leu-norleucinal | Cathepsin L | Strong inhibition | Not specified | Also a strong inhibitor of papain and cathepsin B. |

| N-Acetyl-Leu-Leu-norleucinal | Cathepsin H | Weak inhibition | Not specified | Shows only weak inhibition. |

| N-Acetyl-Leu-Leu-norleucinal | α-chymotrypsin | Weak inhibition | Not specified | Shows only weak inhibition. |

| N-Acetyl-Leu-Leu-norleucinal | Trypsin | No inhibition | Not specified | Does not inhibit trypsin. |

Signaling Pathways and Experimental Workflows

Calpain Activation and Inhibition Signaling Pathway

The following diagram illustrates the general pathway of calpain activation by calcium and its subsequent inhibition by N-Acetyl-Leu-Leu-norleucinal.

Caption: Calpain activation by calcium and inhibition by N-Acetyl-Leu-Leu-norleucinal.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the effectiveness of N-Acetyl-Leu-Leu-norleucinal in a cellular context.

Caption: Workflow for evaluating N-Acetyl-Leu-Leu-norleucinal's inhibitory effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of N-Acetyl-Leu-Leu-norleucinal. Below are protocols for key experiments.

In Vitro Calpain Activity Assay (Fluorometric)

This assay measures the activity of purified calpain in the presence and absence of N-Acetyl-Leu-Leu-norleucinal.

Materials:

-

Purified calpain-1 or calpain-2

-

N-Acetyl-Leu-Leu-norleucinal (Calpain Inhibitor I)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM DTT, 2 mM EGTA[4]

-

Activation Buffer: Assay buffer containing CaCl₂ (final concentration to be optimized, e.g., 5 mM)[4]

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Inhibitor Solutions: Dissolve N-Acetyl-Leu-Leu-norleucinal in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations.

-

Prepare Enzyme Solution: Dilute purified calpain in Assay Buffer to the desired working concentration (e.g., 25 nM for calpain-1).[4]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Varying concentrations of the inhibitor solution or vehicle (DMSO).

-

Calpain enzyme solution.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction: Add the fluorogenic substrate to each well.

-

Activate Calpain: Add the Activation Buffer containing CaCl₂ to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

Data Analysis: Calculate the initial rate of reaction (slope of the fluorescence vs. time curve). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Calpain Activity Assessment via Western Blot

This method assesses the inhibition of endogenous calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, such as α-spectrin.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

N-Acetyl-Leu-Leu-norleucinal

-

Inducing agent (e.g., calcium ionophore like A23187 or thapsigargin)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against a calpain substrate (e.g., anti-α-spectrin)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of N-Acetyl-Leu-Leu-norleucinal or vehicle for a specified time (e.g., 1-2 hours).

-

Induce Calpain Activity: Add the inducing agent to the media and incubate for the desired duration to activate calpain.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Data Analysis: Quantify the band intensities of the full-length substrate and its calpain-specific breakdown products. A decrease in the breakdown products in the inhibitor-treated samples indicates effective calpain inhibition.[5]

Conclusion

N-Acetyl-Leu-Leu-norleucinal is a valuable pharmacological tool for investigating the complex roles of calpains in cellular physiology and disease. Its cell permeability and potent inhibitory activity make it suitable for a wide range of in vitro and in cellulo studies. However, researchers should remain mindful of its potential off-target effects on other cysteine proteases and design experiments with appropriate controls to ensure the specific involvement of calpains. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of N-Acetyl-Leu-Leu-norleucinal in calpain research.

References

- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Experimental Manipulation of Calpain Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Novel Calpain Inhibitors in Transgenic Animal Model of Parkinson’s disease/dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

Norleual: A Potent Antagonist of the HGF/c-Met Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and morphogenesis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, contributing to tumor growth, invasion, and metastasis.[2] Consequently, the HGF/c-Met axis has emerged as a promising target for cancer therapy. Norleual, a peptidomimetic analog of Angiotensin IV, has been identified as a potent and specific inhibitor of the HGF/c-Met pathway.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its preclinical efficacy, tailored for researchers, scientists, and drug development professionals.

This compound, with the chemical structure Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, acts as a "hinge" region mimic of HGF. This unique mechanism involves binding to HGF and preventing its dimerization, a prerequisite for c-Met receptor activation.[4] This mode of action effectively blocks the entire downstream signaling cascade initiated by HGF.

Mechanism of Action: HGF/c-Met Signaling Inhibition

The binding of HGF to its receptor, c-Met, initiates a complex signaling cascade that drives various cellular processes. This compound effectively abrogates this signaling by preventing the initial and crucial step of HGF dimerization.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.

In Vitro Efficacy

| Assay Type | Cell Line | Parameter | Value | Reference |

| HGF Binding Assay | Mouse Liver Membranes | IC50 | 3 pM | [3][5] |

| HGF Binding Assay | HGF and H3-Hinge Peptide | Ki | 3.6 x 10-12 M | [4] |

| Cell Proliferation (MDCK cells) | HGF-stimulated | Inhibition | Effective at 10-10 M | [6] |

| Cell Invasion (MDCK cells) | HGF-stimulated | Inhibition | Near total at 10-11 M to 10-8 M | [6] |

| Pancreatic Cancer Cell Viability (BxPC-3) | Gemcitabine (50 nM) + this compound (0.1 nM) | % Viability vs Gemcitabine alone | Significant Decrease | [1] |

Ex Vivo and In Vivo Efficacy

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| Mouse Aortic Ring Assay | Angiogenesis | This compound | Significant attenuation of angiogenic sprouts | [6] |

| Murine Melanoma Lung Colonization (B16-F10 cells) | Melanoma | This compound (50 µg/kg, i.p. daily for 2 weeks) | Suppressed pulmonary colonization | [3][5] |

| Orthotopic Pancreatic Cancer Xenograft (BxPC-3-luc2 cells) | Pancreatic Cancer | This compound + Gemcitabine | Markedly inhibited tumor growth beyond gemcitabine alone | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HGF Competitive Binding Assay

This protocol is adapted from Yamamoto et al. (2010).[3]

-

Membrane Preparation: Mouse liver membranes are prepared as a source of c-Met receptors.

-

Radiolabeling of HGF: Human recombinant HGF is radiolabeled with Iodine-125.

-

Competitive Binding: A fixed concentration of radiolabeled HGF is incubated with the liver membranes in the presence of increasing concentrations of this compound.

-

Separation and Counting: The reaction mixture is filtered to separate membrane-bound HGF from free HGF. The radioactivity on the filter is then measured using a gamma counter.

-

Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 value (the concentration of this compound that inhibits 50% of HGF binding) is calculated.

Cell Viability and Proliferation Assay (WST-8)

This protocol is based on the methodology described by Kawas et al.[1]

-

Cell Seeding: Pancreatic cancer cells (e.g., BxPC-3) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound, gemcitabine, or a combination of both. Control wells receive vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

WST-8 Addition: WST-8 reagent is added to each well and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage of the control group.

In Vitro Cell Invasion Assay (Transwell Assay)

This protocol is adapted from Yamamoto et al. (2010).[6]

-

Transwell Preparation: The upper chambers of Transwell inserts are coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Cancer cells (e.g., MDCK) are seeded into the upper chamber in serum-free medium.

-

Treatment: this compound is added to the upper chamber with the cells. The lower chamber is filled with medium containing a chemoattractant (e.g., HGF).

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24 hours).

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of invading cells is counted under a microscope, or the stain is eluted and the absorbance is measured.

In Vivo Tumor Xenograft Model

This protocol is based on the study by Kawas et al.[1]

-

Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3-luc2, which express luciferase) are orthotopically implanted into the pancreas of immunodeficient mice.

-

Tumor Establishment: Tumors are allowed to establish for a set period (e.g., one week). Tumor formation can be monitored by bioluminescence imaging.

-

Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound in combination with gemcitabine.

-

Drug Administration: this compound is administered (e.g., intraperitoneally) on a specified schedule. Gemcitabine is also administered according to its established protocol.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as caliper measurements or bioluminescence imaging. Animal body weight is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth curves are generated, and statistical analysis is performed to compare the efficacy of the different treatment regimens.

Conclusion

This compound is a promising preclinical candidate for the inhibition of the HGF/c-Met signaling pathway. Its unique mechanism of action as an HGF hinge region mimic provides a potent and specific means of blocking this critical oncogenic pathway. The presented in vitro and in vivo data demonstrate its ability to inhibit key cancer-related processes and suppress tumor growth, particularly in combination with standard chemotherapy. Further investigation and development of this compound and similar HGF antagonists are warranted to explore their full therapeutic potential in the treatment of HGF/c-Met-dependent cancers.

References

- 1. This compound, a Hepatocyte Growth Factor and Macrophage Stimulating Protein Dual Antagonist, Increases Pancreatic Cancer Sensitivity to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatocyte growth factor induces breast cancer cell invasion via the PI3K/Akt and p38 MAPK signaling pathways to up-regulate the expression of COX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. B16F10 melanoma cell colonization of mouse lung is enhanced by partial pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide to the Basic Research Applications of Norleual

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleual, a synthetic peptide analog of Angiotensin IV, has emerged as a potent and versatile tool in basic research. Its full chemical name is Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe.[1] Initially investigated for its role as an AT4 receptor antagonist, subsequent research has revealed its significant activity as a high-affinity inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This dual functionality makes this compound a subject of considerable interest in diverse fields, including oncology, angiogenesis, and neuroscience. This guide provides a comprehensive overview of this compound's core applications in basic research, detailing its mechanism of action, experimental protocols, and quantitative data to facilitate its use in laboratory settings.

Core Applications and Mechanism of Action

This compound's primary applications in basic research stem from its two known biological activities:

-

Inhibition of the HGF/c-Met Signaling Pathway: this compound exhibits structural homology to the hinge region of HGF, allowing it to act as a competitive inhibitor of HGF binding to its receptor, c-Met.[1] This interaction blocks the dimerization and autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades responsible for cell proliferation, migration, invasion, and angiogenesis.[1][2]

-

AT4 Receptor Antagonism: this compound is also characterized as an antagonist of the AT4 receptor, which is now identified as the insulin-regulated aminopeptidase (IRAP).[3][4] This activity has been primarily explored in the context of cognitive function, where AT4 receptor modulation is linked to learning and memory.[3][5]

This guide will focus on both aspects, with a particular emphasis on the more extensively documented role of this compound as an HGF/c-Met inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line / System | Experimental Context | Reference |

| IC50 (HGF Binding) | 3 pM | Mouse Liver Membranes | Competitive inhibition of 125I-HGF binding to c-Met. | [1] |

| c-Met Phosphorylation | Significant reduction at 20 pM and 50 pM | HEK293 cells | Inhibition of HGF-dependent c-Met autophosphorylation. | [2] |

| Gab1 Phosphorylation | Significant reduction at 20 pM and 50 pM | HEK293 cells | Inhibition of HGF-dependent Gab1 phosphorylation. | [2] |

| Cell Proliferation | Attenuation at concentrations as low as 10-10 M | MDCK cells | Inhibition of HGF-stimulated cell proliferation over 4 days. | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Effect | Experimental Context | Reference |

| C57BL/6 Mice | 50 µg/kg (i.p. daily for 2 weeks) | Suppression of pulmonary colonization | B16-F10 murine melanoma cells injected intravenously. | [1] |

Signaling Pathways and Experimental Workflows

HGF/c-Met Signaling Pathway and Inhibition by this compound

The binding of HGF to its receptor c-Met initiates a signaling cascade that plays a crucial role in cell growth, motility, and invasion. This compound competitively inhibits the initial step of this pathway.

Figure 1: HGF/c-Met signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Cell Migration Assay (Transwell)

A common method to assess the effect of this compound on cancer cell migration is the Transwell assay, also known as the Boyden chamber assay.

Figure 2: Workflow for a Transwell cell migration assay to evaluate this compound's effect.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

HGF/c-Met Binding Assay

This protocol is adapted from the competitive binding assay described by Yamamoto et al. (2010).

-

Objective: To determine the ability of this compound to compete with HGF for binding to the c-Met receptor.

-

Materials:

-

Mouse liver membranes (as a source of c-Met)

-

125I-labeled HGF (radioligand)

-

Unlabeled HGF (for competition)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and proteinase inhibitors)

-

Glass fiber filters

-

Gamma counter

-

-

Procedure:

-

Prepare mouse liver membranes and quantify protein concentration.

-

In a microcentrifuge tube, combine a fixed amount of liver membrane protein with a constant concentration of 125I-HGF.

-

Add varying concentrations of either unlabeled HGF (for standard curve) or this compound.

-

Incubate the mixture for a specified time at a specific temperature (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of competitor and determine the IC50 value for this compound.

-

c-Met Phosphorylation Assay

This protocol is based on the immunoprecipitation and Western blot method used to assess c-Met activation.[2]

-

Objective: To determine the effect of this compound on HGF-induced c-Met autophosphorylation.

-

Materials:

-

HEK293 cells (or other suitable cell line expressing c-Met)

-

HGF

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Anti-c-Met antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Culture HEK293 cells to near confluence and serum-starve overnight.

-

Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with HGF (e.g., 220 pM) for a short period (e.g., 10 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate c-Met from the lysates using an anti-c-Met antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated c-Met.

-

Re-probe the membrane with an anti-c-Met antibody to determine total c-Met levels for normalization.

-

Visualize the bands using an appropriate detection system and quantify the band intensities.

-

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.

-

Objective: To measure the inhibitory effect of this compound on HGF-stimulated cell proliferation.

-

Materials:

-

MDCK cells (or other responsive cell line)

-

HGF

-

This compound

-

DMEM with 10% FBS and serum-free DMEM

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed 5,000 MDCK cells per well in a 96-well plate in DMEM with 10% FBS.

-

After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to induce quiescence.

-

Treat the cells with HGF (e.g., 10 ng/ml) in the presence of various concentrations of this compound (or vehicle control).

-

Incubate the cells for 4 days, with daily replenishment of this compound.

-

On day 4, add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the control and determine the dose-response effect of this compound.

-

In Vivo Pulmonary Colonization Assay

This protocol, based on the study by Yamamoto et al. (2010), evaluates the effect of this compound on cancer cell metastasis in a mouse model.

-

Objective: To assess the ability of this compound to suppress the formation of lung metastases.

-

Materials:

-

B16-F10 murine melanoma cells

-

C57BL/6 mice

-

This compound

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Harvest B16-F10 cells and resuspend them in sterile PBS.

-

Inject a defined number of cells (e.g., 2 x 105 cells) into the lateral tail vein of C57BL/6 mice.

-

Administer this compound (e.g., 50 µg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 2 weeks.

-

At the end of the treatment period, euthanize the mice.

-

Harvest the lungs and fix them in an appropriate fixative (e.g., Bouin's solution).

-

Count the number of visible tumor colonies on the lung surface.

-

Compare the number of lung metastases between the this compound-treated and control groups.

-

Synthesis and Purification of this compound

This compound is a modified peptide and its synthesis is typically achieved through solid-phase peptide synthesis (SPPS).[1] The ψ-(CH2-NH2) modification represents a reduced amide bond, which can be introduced using specific chemical strategies during the synthesis process.

General principles of synthesis would involve:

-

Solid-Phase Synthesis: The peptide is assembled on a solid support (resin), starting from the C-terminal amino acid.

-

Fmoc Chemistry: The N-terminus of each amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid.

-

Introduction of the Reduced Amide Bond: The modification between Leucine and Histidine can be achieved by reductive amination of an aldehyde-derivatized amino acid with the free amine of the growing peptide chain on the resin.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Other Basic Research Applications: Neuroscience and Cognitive Function

While the HGF/c-Met inhibitory role of this compound is well-documented in the context of cancer, its identity as an AT4 receptor antagonist points to its potential application in neuroscience research.[3] The AT4 receptor (IRAP) is implicated in learning and memory processes.[4] Research on Angiotensin IV and its analogs, including this compound, has suggested a role in enhancing cognitive function, potentially through modulation of synaptic plasticity and neurotransmitter release.[5][6]

Further research is needed to fully elucidate the mechanisms by which this compound may affect cognitive processes and to what extent this is independent of its effects on the HGF/c-Met pathway. However, its established activity at the AT4 receptor makes it a valuable tool for investigating the role of this receptor system in brain function and in models of cognitive impairment.[5]

Conclusion

This compound is a powerful research tool with a well-defined role as a potent inhibitor of the HGF/c-Met signaling pathway and a recognized antagonist of the AT4 receptor. Its ability to disrupt key processes in cancer progression, such as proliferation, migration, and angiogenesis, at picomolar concentrations makes it an invaluable asset for oncology and related fields. Furthermore, its activity in the central nervous system opens avenues for its use in neuroscience research. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies and to further explore its therapeutic potential. As with any potent biological modulator, careful experimental design and consideration of its dual activities are crucial for the accurate interpretation of results.

References

- 1. Recent advances in the synthesis and applications of reduced amide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Amide Backbone-Modified Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Norleucine1-Angiotensin IV alleviates mecamylamine-induced spatial memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The angiotensin AT4 receptor subtype as a target for the treatment of memory dysfunction associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Norleual: A Potent Inhibitor of the HGF/c-Met Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Norleual, a synthetic angiotensin IV analog, has emerged as a molecule of significant interest in the fields of oncology and neuroscience. This in-depth technical guide details the discovery of this compound as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway and an antagonist of the AT4 receptor. We provide a comprehensive overview of its biological functions, quantitative activity data, and detailed experimental protocols for its synthesis and key biological assays. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Discovery and Biological Function

This compound, with the chemical structure [Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe], was identified as an analog of angiotensin IV.[1][2] Subsequent research revealed its potent inhibitory activity against the HGF/c-Met signaling pathway, a critical regulator of cell proliferation, migration, and invasion.[1][2] This discovery has positioned this compound as a promising candidate for therapeutic intervention in diseases characterized by dysregulated HGF/c-Met signaling, such as various forms of cancer.

The mechanism of action of this compound involves the competitive inhibition of HGF binding to its receptor, c-Met.[1][2] This blockade prevents the autophosphorylation of c-Met and the subsequent activation of downstream signaling cascades, including the phosphorylation of Gab1 (Grb2-associated binder 1).[1] By disrupting these signaling events, this compound can effectively attenuate HGF-dependent cellular processes.

In addition to its anti-HGF/c-Met activity, this compound is also characterized as an antagonist of the AT4 receptor.[1] This dual activity suggests a complex pharmacological profile that may contribute to its overall biological effects. Furthermore, ex vivo studies have demonstrated that this compound possesses potent anti-angiogenic properties, a predictable attribute for an HGF/c-Met antagonist.[1][2]

Quantitative Data

The biological activity of this compound has been quantified in several key assays, highlighting its high potency. The following table summarizes the available quantitative data.

| Parameter | Value | Assay Description |

| IC50 | 3 pM | Competitive inhibition of HGF binding to c-Met in mouse liver membranes.[1][2] |

Signaling Pathway

This compound exerts its primary effects by inhibiting the HGF/c-Met signaling pathway. The binding of HGF to the c-Met receptor tyrosine kinase normally triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues in the cytoplasmic domain. This activation leads to the recruitment and phosphorylation of downstream adaptor proteins, most notably Gab1. Phosphorylated Gab1 serves as a scaffold for the assembly of a larger signaling complex, activating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which drive cellular responses such as proliferation, motility, and invasion. This compound competitively blocks the initial HGF binding, thereby preventing the entire downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound (Solid-Phase Peptide Synthesis)

This compound, being a peptide analog, is synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on the Fmoc/tBu strategy, which is widely used for the synthesis of peptides and their analogs, including those with unnatural amino acids and modified backbones.[3][4][5]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Nle, Tyr(tBu), Leu, His(Trt), Pro, Phe)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin with DMF.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (Phe, Pro, His, Leu, Tyr, Nle).

-

Synthesis of the Aldehyde Moiety: The C-terminal aldehyde can be introduced through several methods. One common approach involves the use of a specific linker on the solid support that facilitates the generation of the aldehyde upon cleavage.[6] Alternatively, a protected amino alcohol can be coupled to the resin, followed by oxidation to the aldehyde after chain elongation and deprotection.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

c-Met Phosphorylation Assay (Immunoprecipitation and Western Blotting)

This protocol describes how to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell-based assay.[7][8][9]

Materials:

-

Cell line expressing c-Met (e.g., HEK293, A549, or MKN45)[10]

-

Cell culture medium and supplements

-

Recombinant Human HGF

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G agarose beads

-

Primary antibodies: anti-c-Met, anti-phospho-c-Met (pY1234/1235)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C. Include a non-stimulated control and a HGF-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysates.

-

Incubate equal amounts of protein from each sample with anti-c-Met antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.

-

Wash the beads 3-5 times with cold lysis buffer.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To confirm equal loading, the membrane can be stripped and re-probed with an anti-total c-Met antibody.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the anti-angiogenic activity of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.[11][12]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well plate

-

This compound

-

Calcein AM (for visualization)

Protocol:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Coat the wells of a 96-well plate with the basement membrane extract and allow it to polymerize at 37°C for 30-60 minutes.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium.

-

Add varying concentrations of this compound to the cell suspension.

-

Seed the HUVEC suspension onto the prepared plate.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using a microscope.

-

For quantitative analysis, the cells can be stained with Calcein AM and imaged using a fluorescence microscope.

-

-

Quantification:

-

Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops can be measured using image analysis software.

-

AT4 Receptor Binding Assay (Radioligand Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for the AT4 receptor.[13][14][15][16]

Materials:

-

Source of AT4 receptors (e.g., membrane preparations from bovine adrenal glands or a cell line expressing the receptor)

-

Radiolabeled ligand for the AT4 receptor (e.g., [125I]Angiotensin IV)

-

This compound

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and a scintillation counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).

-

Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known non-labeled AT4 ligand).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent, dual-action molecule that effectively inhibits the HGF/c-Met signaling pathway and antagonizes the AT4 receptor. Its picomolar inhibitory constant for HGF/c-Met binding underscores its potential as a lead compound for the development of novel therapeutics, particularly in oncology. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and related compounds. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. The Angiotensin IV Analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (this compound) Can Act as a Hepatocyte Growth Factor/c-Met Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angiotensin IV analog Nle-Tyr-Leu-psi-(CH2-NH2)3-4-His-Pro-Phe (this compound) can act as a hepatocyte growth factor/c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. bachem.com [bachem.com]

- 6. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

Norleual's Impact on Cellular Signaling: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of Norleual's effect on cellular signaling pathways based on publicly available information. However, the specific quantitative data from radioligand binding assays and cell proliferation assays, as well as the detailed experimental protocols from the primary reference (Yamamoto et al., 2010), could not be retrieved in their entirety. Therefore, the data tables presented are illustrative, and the experimental protocols are based on standard laboratory procedures.

Introduction

This compound, an analog of Angiotensin IV, has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, migration, and survival. Its dysregulation is implicated in the progression of numerous cancers. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key cellular signaling cascades, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the HGF/c-Met axis.

Data Presentation

The following tables summarize the key quantitative findings regarding this compound's activity.

Table 1: Radioligand Binding Affinity of this compound for the c-Met Receptor

| Compound | Binding Affinity (Ki) | Assay Conditions |

| This compound | Data not available | Competitive binding assay with 125I-HGF on mouse liver membranes. |

| HGF | Data not available | Competitive binding assay with 125I-HGF on mouse liver membranes. |

Note: Specific Ki values from the primary literature were not accessible. The available information indicates that this compound competes with high affinity for the HGF binding site on the c-Met receptor.[1]

Table 2: Effect of this compound on HGF-Induced Cell Proliferation

| Treatment | This compound Concentration | Inhibition of Proliferation |

| HGF | - | - |

| HGF + this compound | 10-10 M | Effective attenuation observed.[1] |

| HGF + this compound | Higher Concentrations | Data not available |

Note: Specific IC50 or EC50 values for the inhibition of cell proliferation were not available. This compound was shown to be effective at concentrations as low as 10-10 M in Madin-Darby canine kidney (MDCK) cells.[1]

Core Signaling Pathway: HGF/c-Met

The primary mechanism of action for this compound is the inhibition of the HGF/c-Met signaling pathway. HGF binding to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation creates docking sites for various downstream signaling proteins, initiating multiple signaling cascades.

HGF/c-Met Signaling Cascade

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Downstream Effects on the Ras/MEK/Erk Pathway

A critical downstream effector of c-Met activation is the Ras/MEK/Erk pathway, which plays a central role in cell proliferation. By inhibiting c-Met, this compound effectively attenuates the activation of this cascade.

Experimental Workflow for Assessing Erk Phosphorylation

Caption: Workflow for Western blot analysis of Erk phosphorylation.

Experimental Protocols

Detailed experimental protocols from the primary literature were not accessible. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the c-Met receptor.

Methodology:

-

Membrane Preparation: Mouse liver membranes, which are a rich source of c-Met receptors, are prepared by homogenization and differential centrifugation.

-

Binding Reaction: A constant concentration of radiolabeled HGF (125I-HGF) is incubated with the liver membranes in the presence of increasing concentrations of unlabeled this compound or HGF (for competition).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for this compound.

Cell Proliferation Assay

Objective: To assess the effect of this compound on HGF-induced cell proliferation.

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with HGF in the presence or absence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 24-72 hours).

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as MTT or WST-1, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: The absorbance is read using a microplate reader, and the data are normalized to control wells to determine the percent inhibition of proliferation.

Western Blot for Erk Phosphorylation

Objective: To determine the effect of this compound on HGF-induced Erk phosphorylation.

Methodology:

-

Cell Culture and Treatment: MDCK cells are serum-starved and then treated with HGF with or without this compound for a short period (e.g., 5-15 minutes) to capture the transient phosphorylation event.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated Erk (p-Erk).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the p-Erk bands is quantified using densitometry and normalized to the total Erk levels to determine the relative change in phosphorylation.

Logical Relationship of this compound's Action

The inhibitory action of this compound on the HGF/c-Met pathway leads to a cascade of downstream effects, ultimately impacting cellular functions like proliferation.

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the HGF/c-Met signaling pathway. By blocking the binding of HGF to its receptor, this compound effectively abrogates the activation of downstream pro-proliferative pathways such as the Ras/MEK/Erk cascade. The experimental evidence, though lacking specific quantitative values in publicly accessible domains, strongly supports this mechanism of action. Further research to fully quantify the binding affinities and dose-response relationships of this compound is warranted to advance its development as a potential anti-cancer therapeutic. The methodologies and pathway diagrams provided in this guide offer a foundational understanding for researchers pursuing further investigation into this compound and other inhibitors of the HGF/c-Met axis.

References

Preliminary Studies on the Biological Activity of Norleual: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norleual, an analog of Angiotensin IV, has emerged as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. This technical guide synthesizes the findings from preliminary studies, detailing this compound's mechanism of action, its effects on various cellular processes, and its potential as a therapeutic agent. Quantitative data from key experiments are presented, along with detailed methodologies and visual representations of the underlying biological pathways and experimental workflows.

Introduction

This compound, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, was initially investigated as an Angiotensin IV analog and an AT4 receptor antagonist.[1][2] Subsequent research, however, has revealed its significant biological activity stems from its ability to interfere with the HGF/c-Met signaling system.[1] Structural homology between this compound and the hinge region of HGF allows it to act as a competitive inhibitor, preventing HGF from binding to its receptor, c-Met.[1] This inhibitory action has profound implications for processes regulated by the HGF/c-Met axis, including cell proliferation, migration, invasion, and angiogenesis, particularly in the context of cancer.[1][3]

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound exerts its biological effects by directly targeting the HGF/c-Met signaling cascade. It competitively inhibits the binding of HGF to the c-Met receptor, a receptor tyrosine kinase.[1] This disruption prevents the activation of c-Met and its downstream signaling pathways, which are crucial for various cellular functions.

Key Signaling Events Inhibited by this compound

-

c-Met and Gab1 Phosphorylation: this compound significantly reduces HGF-dependent phosphorylation of both c-Met and the docking protein Gab1 (Grb2-associated binder 1) at picomolar concentrations.[2]

-

Gab1/c-Met Association: The interaction between Gab1 and c-Met, a critical step in signal transduction, is dramatically reduced in the presence of this compound.[2][4]

-

Ras/MEK/Erk Pathway: Downstream of c-Met, the Ras/MEK/Erk pathway, which is essential for cell proliferation, is attenuated by this compound. This is evidenced by a decrease in the levels of phosphorylated Erk (Extracellular signal-regulated kinase).[1]

Figure 1: this compound's inhibition of the HGF/c-Met signaling pathway.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (HGF/c-Met Binding) | 3 pM | Mouse Liver Membranes | [1][2] |

| Inhibition of HGF-dependent Cell Proliferation | Effective at 10⁻¹⁰ M | MDCK Cells | [1] |

| Reduction of c-Met and Gab1 Phosphorylation | Significant at 20 and 50 pM | HEK293 Cells | [2] |

In Vitro and Ex Vivo Biological Effects

This compound has demonstrated a range of biological effects consistent with its role as an HGF/c-Met inhibitor.

Inhibition of Cell Proliferation

This compound effectively attenuates HGF-stimulated proliferation in Madin-Darby Canine Kidney (MDCK) cells, a standard model for studying the HGF/c-Met system.[1] This effect is observed at concentrations as low as 10⁻¹⁰ M and is linked to the suppression of the Erk pathway.[1]

Attenuation of Cell Migration and Invasion

HGF is known to induce a transition to an invasive phenotype. This compound has been shown to inhibit HGF-dependent migration and invasion of MDCK cells and pancreatic cancer cells.[1][3] This is crucial for its potential anti-metastatic properties.

Anti-Angiogenic Activity

The c-Met receptor is highly expressed on vascular endothelial cells and plays a key role in angiogenesis. Ex vivo studies using a mouse aortic ring assay demonstrated that this compound exhibits potent anti-angiogenic activity, an expected characteristic of an HGF/c-Met antagonist.[1][4]

Inhibition of Cell Scattering

The hallmark effect of HGF/c-Met signaling is cell scattering, where cells lose their intercellular junctions and migrate away from each other. This compound effectively inhibits HGF-mediated cell scattering in MDCK cells.[1]

In Vivo Studies

The efficacy of this compound has also been evaluated in a preclinical animal model.

Suppression of Pulmonary Colonization by Melanoma Cells

In an in vivo study using C57BL/6 mice, daily intraperitoneal injections of this compound (50 μg/kg) for two weeks suppressed the pulmonary colonization by B16-F10 murine melanoma cells.[2] This cell line is characterized by an overactive HGF/c-Met system, highlighting the therapeutic potential of this compound in cancers dependent on this pathway.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preliminary findings.

HGF/c-Met Binding Assay

-

System: Mouse liver membranes.

-

Ligand: ¹²⁵I-labeled HGF.

-

Procedure: The ability of this compound and unlabeled HGF to compete with ¹²⁵I-HGF for binding to c-Met in the liver membranes was measured. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.[1]

Cell Proliferation Assay

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Stimulant: Hepatocyte Growth Factor (HGF).

-

Procedure: MDCK cells were treated with HGF in the presence or absence of varying concentrations of this compound. Cell proliferation was assessed over a period of four days using standard cell counting or colorimetric assays (e.g., MTT or WST-1).[1][2]

Figure 2: Workflow for the cell proliferation assay.

Cell Invasion Assay

-

System: Transwell chamber with a collagen gel matrix.

-

Cell Line: Pancreatic cancer cells or MDCK cells.

-

Procedure: Cells were seeded in the upper chamber of the transwell. The lower chamber contained a chemoattractant (e.g., HGF). The ability of this compound to block the migration and invasion of cells through the collagen gel was quantified by counting the number of cells that reached the lower side of the membrane.[3]

Aortic Ring Angiogenesis Assay

-

System: Ex vivo mouse aortic rings embedded in Matrigel.

-

Procedure: Aortas from mice were sectioned into rings and placed in Matrigel. The rings were incubated in endothelial growth medium with or without this compound. The formation of new microvessels sprouting from the aortic rings was observed and quantified over several days.[4]

Conclusion and Future Directions

Preliminary studies have robustly demonstrated that this compound is a potent and specific inhibitor of the HGF/c-Met signaling pathway. Its ability to block key cellular processes involved in cancer progression, such as proliferation, migration, invasion, and angiogenesis, at picomolar concentrations, underscores its therapeutic potential. The in vivo efficacy in a melanoma model further strengthens the case for its development as an anti-cancer agent.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies.

-

Evaluation in a broader range of cancer models with dysregulated HGF/c-Met signaling.

-

Investigation into potential off-target effects and toxicity profiles.

-

Exploration of combination therapies with other anti-cancer agents.

The data presented in this guide provide a solid foundation for the continued investigation of this compound as a promising candidate for targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Norleual in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Norleual, an angiotensin IV analog, has been identified as a potent and specific inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway. The HGF/c-Met axis is a critical regulator of cell proliferation, motility, invasion, and angiogenesis. Dysregulation of this pathway is implicated in the progression and metastasis of numerous cancers. This compound competitively inhibits the binding of HGF to its receptor, c-Met, thereby blocking downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell biology.

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

This compound acts as a competitive antagonist at the HGF binding site on the c-Met receptor. This inhibition prevents the HGF-induced dimerization and autophosphorylation of c-Met, which is the initial step in the activation of downstream signaling pathways. Key pathways affected include the Ras/MAPK, PI3K/Akt, and STAT3 pathways, which are crucial for cell survival, proliferation, and migration.

Figure 1: this compound's inhibition of the HGF/c-Met signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (HGF/c-Met Binding) | 3 pM | - | [1] |